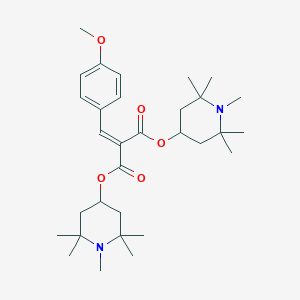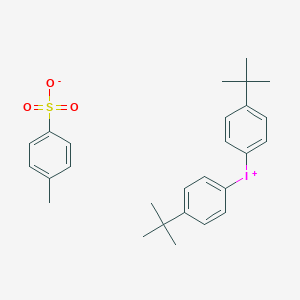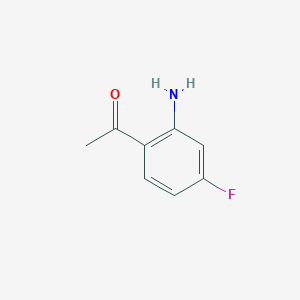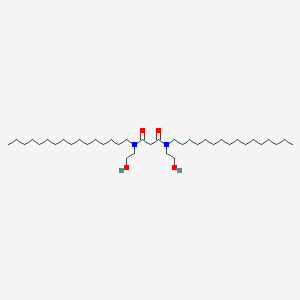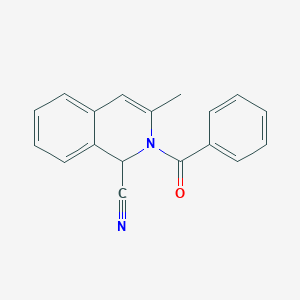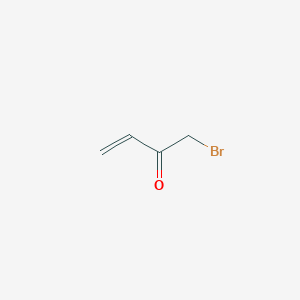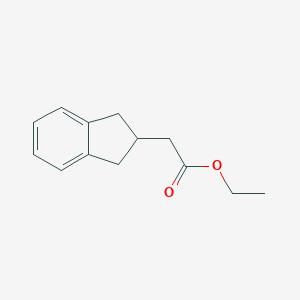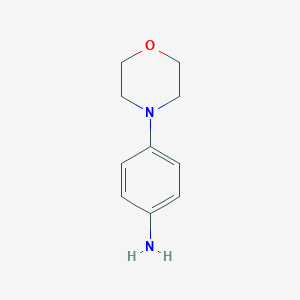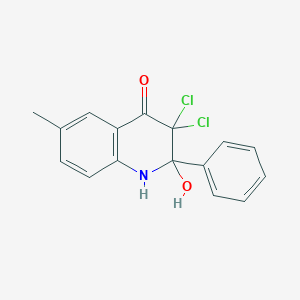
3,3-dichloro-2-hydroxy-6-methyl-2-phenyl-1H-quinolin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3-dichloro-2-hydroxy-6-methyl-2-phenyl-1H-quinolin-4-one, also known as DHMPhQ, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. This quinoline derivative has been synthesized using various methods and has shown promising results in several studies.
Wirkmechanismus
3,3-dichloro-2-hydroxy-6-methyl-2-phenyl-1H-quinolin-4-one has been shown to inhibit the activity of nuclear factor kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cancer. This compound also inhibits the activity of reactive oxygen species (ROS), which are involved in oxidative stress and cancer progression. Additionally, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including reducing the production of pro-inflammatory cytokines, decreasing oxidative stress, and inducing apoptosis in cancer cells. This compound has also been shown to inhibit the growth and metastasis of cancer cells in vitro and in vivo.
Vorteile Und Einschränkungen Für Laborexperimente
3,3-dichloro-2-hydroxy-6-methyl-2-phenyl-1H-quinolin-4-one has several advantages for lab experiments, including its low toxicity and high solubility in water and organic solvents. However, this compound has limited stability in aqueous solutions and may require special handling to prevent degradation.
Zukünftige Richtungen
For 3,3-dichloro-2-hydroxy-6-methyl-2-phenyl-1H-quinolin-4-one research could include investigating its effects on other signaling pathways involved in inflammation and cancer progression, optimizing its synthesis method for higher yields and purity, and exploring its potential for combination therapy with other drugs. Additionally, this compound could be studied for its potential as a diagnostic tool for cancer detection and monitoring.
Synthesemethoden
3,3-dichloro-2-hydroxy-6-methyl-2-phenyl-1H-quinolin-4-one can be synthesized by several methods, including the reaction of 4-chloro-2-hydroxyacetophenone with 3,3-dichloroacetaldehyde in the presence of ammonium acetate, followed by the reaction with methyl anthranilate. Another method involves the reaction of 4-chloro-2-hydroxyacetophenone with 3,3-dichloroacetaldehyde and phenylhydrazine in the presence of acetic acid, followed by the reaction with methyl anthranilate. These methods have been optimized to obtain a high yield of this compound.
Wissenschaftliche Forschungsanwendungen
3,3-dichloro-2-hydroxy-6-methyl-2-phenyl-1H-quinolin-4-one has been studied for its potential therapeutic properties, including its anti-inflammatory, antioxidant, and anticancer effects. Studies have shown that this compound can inhibit the production of pro-inflammatory cytokines and reduce oxidative stress, which may help in the treatment of inflammatory diseases and cancer. This compound has also shown promising results in inhibiting the growth of cancer cells in vitro and in vivo.
Eigenschaften
CAS-Nummer |
147779-27-9 |
|---|---|
Molekularformel |
C16H13Cl2NO2 |
Molekulargewicht |
322.2 g/mol |
IUPAC-Name |
3,3-dichloro-2-hydroxy-6-methyl-2-phenyl-1H-quinolin-4-one |
InChI |
InChI=1S/C16H13Cl2NO2/c1-10-7-8-13-12(9-10)14(20)15(17,18)16(21,19-13)11-5-3-2-4-6-11/h2-9,19,21H,1H3 |
InChI-Schlüssel |
CMRXBQQDQCZSRC-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)NC(C(C2=O)(Cl)Cl)(C3=CC=CC=C3)O |
Kanonische SMILES |
CC1=CC2=C(C=C1)NC(C(C2=O)(Cl)Cl)(C3=CC=CC=C3)O |
Synonyme |
4(1H)-Quinolinone, 3,3-dichloro-2,3-dihydro-2-hydroxy-6-methyl-2-phenyl- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




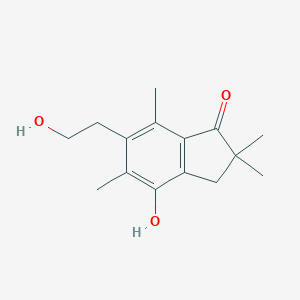

![1-[(1R,2S)-2-Hydroxy-1-methylcyclohexyl]ethanone](/img/structure/B114289.png)

